2-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-5(4-9)8-6(2)10-11-7(8)3/h5H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVUYGBVOMFQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286808 | |
| Record name | β,3,5-Trimethyl-4-isoxazoleethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893641-20-8 | |
| Record name | β,3,5-Trimethyl-4-isoxazoleethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893641-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,3,5-Trimethyl-4-isoxazoleethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethyl-1,2-oxazol-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Elucidation of Chemical Reactivity and Strategies for Derivatization of 2 Dimethyl 1,2 Oxazol 4 Yl Propan 1 Amine
Electrophilic and Nucleophilic Substitution Reactions on the 1,2-Oxazole Ring
The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle characterized by a degree of aromaticity, yet its reactivity is significantly influenced by the presence of two heteroatoms, oxygen and nitrogen. This structure results in an electron-deficient ring system, which dictates its behavior in substitution reactions.
Electrophilic Substitution: Electrophilic aromatic substitution on the 1,2-oxazole ring is generally difficult due to the ring's electron-deficient nature. pharmaguideline.com Such reactions, when they do occur, require activating groups to be present on the ring. tandfonline.com For the 2-(dimethyl-1,2-oxazol-4-yl)propan-1-amine scaffold, the two methyl groups at the C3 and C5 positions and the alkyl group at the C4 position are electron-donating, which can help facilitate electrophilic attack. The preferred site of electrophilic attack on an oxazole (B20620) ring is typically the C5 position. tandfonline.comslideshare.net However, in this specific compound, the C4 and C5 positions are already substituted. Therefore, direct electrophilic substitution on the carbon atoms of the ring is not a primary pathway for derivatization without prior modification.
Nucleophilic Substitution: Nucleophilic substitution reactions on the 1,2-oxazole ring are also uncommon and generally necessitate the presence of a good leaving group, such as a halogen, at an electron-deficient position. pharmaguideline.comtandfonline.com The order of reactivity for halogen substitution on an oxazole ring is C2 > C4 > C5. tandfonline.com In the absence of such a leaving group on the this compound core, direct nucleophilic substitution is improbable. Instead, nucleophilic attack often leads to ring cleavage rather than substitution, particularly under harsh conditions or with strong nucleophiles. pharmaguideline.comslideshare.net For instance, reactions with nucleophiles like ammonia can convert oxazoles into imidazoles through a ring-opening and recyclization mechanism. pharmaguideline.com
| Reaction Type | Reactivity on 1,2-Oxazole Ring | Influencing Factors | Potential Outcome for the Scaffold |
| Electrophilic Substitution | Generally difficult; requires activating groups. pharmaguideline.com | Electron-donating substituents (e.g., alkyl groups) can facilitate the reaction. tandfonline.com | Unlikely on the carbon backbone due to existing substitutions. |
| Nucleophilic Substitution | Rare; typically requires a leaving group. tandfonline.com | Presence of a halogen at C2, C4, or C5. tandfonline.com | Direct substitution is improbable; ring cleavage may occur with strong nucleophiles. pharmaguideline.com |
Chemical Transformations and Functionalization of the Primary Amine Group
The primary amine group on the propanamine side-chain is the most reactive site for derivatization on the this compound molecule. Its nucleophilic nature allows for a wide array of chemical transformations with various electrophilic reagents. wikipedia.orgmsu.edu
Key functionalization reactions include:
Acylation: The primary amine reacts readily with acyl chlorides or acid anhydrides to form stable amide derivatives. wikipedia.orgbritannica.comlibretexts.org This is a common strategy for introducing a variety of functional groups.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. wikipedia.org The Hinsberg reaction, a classic test for amines, is based on this transformation. wikipedia.org
Alkylation: The amine can be alkylated using alkyl halides. wikipedia.orgmsu.edu This reaction can be difficult to control, often leading to a mixture of secondary and tertiary amines, as well as quaternary ammonium salts, through over-alkylation. msu.edulibretexts.org
Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine (Schiff base), which can be subsequently reduced in situ to furnish secondary or tertiary amines.
Reaction with Isocyanates and Isothiocyanates: These reagents react with the primary amine to produce urea and thiourea derivatives, respectively. britannica.com
| Reaction | Reagent | Functional Group Formed |
| Acylation | Acyl chloride, Acid anhydride (B1165640) | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt |
| Reaction with Isocyanate | R-N=C=O | Urea |
| Reaction with Isothiocyanate | R-N=C=S | Thiourea |
Exploration of Side-Chain Modifications and Diversification to Novel Analogs
Diversification of the this compound structure can be achieved by modifying the propanamine side-chain, leading to the generation of novel analogs with potentially altered properties. These modifications can target the alkyl backbone or build upon the primary amine functionality.
Strategies for side-chain diversification include:
α-C–H Functionalization: Modern synthetic methods allow for the direct functionalization of the C–H bond at the α-position to the amine. chemrxiv.org Inspired by enzymatic processes, synthetic platforms can generate reactive ketimine intermediates in situ from primary amines. nih.gov These intermediates can then react with a variety of carbon-centered nucleophiles (e.g., organometallic reagents) to create new carbon-carbon bonds, leading to analogs with quaternary centers. nih.gov
Homologation: The length of the alkyl chain can be extended or shortened through multi-step synthetic sequences, starting from precursors to the oxazole ring or through ring-opening and re-closure strategies.
Introduction of Stereocenters: The carbon atom adjacent to the amine group is a prochiral center. Asymmetric synthesis or chiral resolution can be employed to produce enantiomerically pure analogs, which is often critical for biological applications. Biocatalytic methods using engineered enzymes like reductive aminases can provide specific diastereomers of chiral amine building blocks. acs.org
Peptide Coupling: The amine can serve as the N-terminal residue in the synthesis of short peptide analogs. mdpi.com Standard peptide coupling reagents can be used to link amino acids to the primary amine, introducing peptidic character to the scaffold. mdpi.com
Investigation of Compound Stability and Degradation Mechanisms under Controlled Conditions
The stability of this compound is largely determined by the robustness of the 1,2-oxazole ring under various chemical environments. While oxazole rings are generally considered to be thermally stable, they can be susceptible to degradation under specific conditions. tandfonline.comsemanticscholar.org
pH-Dependent Degradation: The 1,2-oxazole ring can undergo cleavage under either strongly acidic or basic conditions. slideshare.net
Acidic Conditions: At low pH, the ring nitrogen can be protonated. This activation facilitates a nucleophilic attack (e.g., by water) on the ring, leading to cleavage and the formation of open-chain products. nih.gov
Basic Conditions: At high pH, nucleophilic attack on a ring carbon can occur, generating an anionic intermediate that can lead to ring opening, especially in the presence of a proton source like water. nih.gov Studies on related oxadiazole derivatives show maximum stability in a pH range of 3-5. nih.gov
Oxidative Degradation: The oxazole ring is susceptible to cleavage by strong oxidizing agents such as potassium permanganate, chromic acid, or ozone. pharmaguideline.comslideshare.net However, it is generally stable towards milder oxidants like hydrogen peroxide. slideshare.net Oxidation often occurs first at the C4 position, leading to the cleavage of the C4-C5 bond. semanticscholar.org
Photolytic Degradation: Oxazole rings can undergo photolysis, which may lead to the formation of oxidation products. tandfonline.comsemanticscholar.org
Understanding these degradation pathways is essential for determining appropriate storage conditions and predicting the compound's stability in various formulations and environments.
Rational Design of Bioconjugates and Chemical Probes from the Oxazolylpropanamine Scaffold
The presence of a primary amine group makes the this compound scaffold an excellent candidate for the development of bioconjugates and chemical probes. nih.gov The rational design of these molecules involves covalently attaching the scaffold to other molecular entities, such as biomolecules or reporter groups, to achieve a specific function.
Bioconjugate Design: The primary amine serves as a convenient handle for conjugation to proteins, antibodies, or other macromolecules. This is typically achieved by forming a stable amide bond. For example, the amine can react with activated carboxylic acid groups (e.g., N-hydroxysuccinimide esters) on a linker that is attached to a biomolecule. nih.gov This strategy is fundamental in creating targeted drug-delivery systems or diagnostic agents. The design of the molecular scaffold itself is a key aspect, providing a core structure to which various functional components can be attached. mdpi.com
Chemical Probe Design: Chemical probes are small molecules used to study biological systems. enamine.net The oxazolylpropanamine scaffold can be converted into a probe by attaching:
Reporter Tags: Fluorescent dyes (e.g., fluorescein isothiocyanate) can be coupled to the amine to allow for visualization and tracking of the molecule in biological systems. nih.gov
Affinity Tags: Molecules like biotin can be conjugated to the amine, enabling the isolation and identification of binding partners through affinity chromatography. nih.gov
Cross-linking Agents: Bifunctional reagents can be attached to the amine to create cross-linkers capable of covalently linking the scaffold to its biological target, which is useful for identifying protein-protein interactions or mapping binding sites.
The choice of linker and conjugation chemistry is critical to ensure that the attachment does not interfere with the desired biological activity of the core scaffold.
| Application | Conjugation Partner | Common Reagent/Linker | Bond Formed |
| Bioconjugation | Proteins, Antibodies | N-Hydroxysuccinimide (NHS) esters | Amide |
| Fluorescent Probe | Fluorophore (e.g., FITC) | Isothiocyanate | Thiourea |
| Affinity Probe | Biotin | NHS-Biotin | Amide |
Advanced Spectroscopic and Crystallographic Methods for Structural Characterization of the Chemical Compound
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the chemical structure of organic compounds in solution. For 2-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine, ¹H and ¹³C NMR would confirm the carbon-hydrogen framework, while advanced 2D NMR techniques are essential for elucidating its conformational preferences and, indirectly, its configuration.
Detailed analysis using 1D NMR spectra (¹H, ¹³C) and 2D techniques (HSQC, HMBC, TOCSY) allows for the unambiguous assignment of all proton and carbon signals. mdpi.com The ¹H NMR spectrum would show distinct signals for the methyl groups on the oxazole (B20620) ring, the protons of the propanamine backbone, and the amine protons. The ¹³C NMR spectrum would correspondingly display signals for each unique carbon atom.
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Position (See Figure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (CH₃) | ~1.2 (d) | ~18-22 |
| C2 (CH) | ~3.0-3.3 (m) | ~45-50 |
| C3 (CH₂) | ~2.8-3.1 (m) | ~40-45 |
| C4 (Oxazole-C) | - | ~115-120 |
| C5 (Oxazole-C) | - | ~160-165 |
| C6 (Oxazole-C) | - | ~158-163 |
| C7 (CH₃) | ~2.3 (s) | ~10-12 |
| C8 (CH₃) | ~2.5 (s) | ~12-14 |
| NH₂ | ~1.5-2.5 (br s) | - |
Note: This is a predictive table based on standard chemical shift values. Actual values may vary. 'd' denotes doublet, 'm' multiplet, 's' singlet, 'br s' broad singlet.
To investigate the three-dimensional structure, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. mdpi.com NOESY detects through-space correlations between protons that are in close proximity, providing critical information for conformational analysis. By observing NOE cross-peaks, the preferred spatial arrangement of the propanamine side chain relative to the oxazole ring can be determined.
For assigning the absolute configuration at the chiral center (C2), a common strategy involves derivatization with a chiral agent, such as Mosher's acid, to form diastereomers. These diastereomers exhibit distinct NMR spectra, and the differences in their chemical shifts can be used to determine the absolute stereochemistry of the original amine. A similar approach using specialized chiral derivatizing agents has been successfully applied to determine the absolute configuration of other chiral amines via ¹⁹F NMR spectroscopy. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, these techniques are particularly useful for confirming the presence of the amine and oxazole moieties and for studying hydrogen bonding.
The key functional groups include the N-H bonds of the primary amine, the C-H bonds of the alkyl groups, and the C=N and C-O bonds within the oxazole ring. A crucial aspect of the analysis is the study of hydrogen bonding. The primary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as acceptors. This can lead to intermolecular hydrogen bonds in the condensed phase or potentially an intramolecular hydrogen bond between the amine and the oxazole nitrogen. Such interactions are known to cause a red shift (a decrease in wavenumber) and broadening of the N-H stretching band in the IR spectrum. arxiv.orgnih.gov The introduction of substituents on the nitrogen atom is known to enhance O-H···N intramolecular hydrogen bonds in related systems, suggesting that the electronic environment of the amine in the title compound plays a role in its bonding interactions. arxiv.org
Expected Vibrational Frequencies
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |
|---|---|---|---|
| N-H (amine) | Symmetric/Asymmetric Stretch | 3300-3500 (broadened by H-bonding) | 3300-3500 |
| C-H (alkyl) | Stretch | 2850-2960 | 2850-2960 |
| C=N (oxazole) | Stretch | 1620-1680 | 1620-1680 |
| C-O (oxazole) | Stretch | 1020-1250 | 1020-1250 |
| N-H | Bend (Scissoring) | 1590-1650 | Weak or inactive |
Note: These are typical frequency ranges. nih.govnih.govresearchgate.net The exact positions depend on the molecular environment and intermolecular interactions.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. nih.gov For this compound (C₈H₁₄N₂O), the calculated exact mass of the neutral molecule is 154.11061 Da. HRMS can confirm this mass with high precision, typically to within a few parts per million (ppm).
In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the structure through controlled fragmentation of the molecular ion. nih.gov The fragmentation pattern is a unique fingerprint that helps confirm the proposed structure. For the title compound, characteristic fragmentation pathways under electrospray ionization (ESI) or electron ionization (EI) would likely include:
Alpha-cleavage: Cleavage of the C2-C3 bond, which is adjacent to the nitrogen atom, is a common pathway for amines.
Cleavage of the side chain: Loss of the entire propanamine side chain from the oxazole ring.
Ring fragmentation: Opening and subsequent fragmentation of the dimethyl-oxazole ring.
Predicted HRMS Fragmentation Data (ESI, Positive Mode)
| Ion Description | Proposed Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ (Protonated Molecule) | [C₈H₁₅N₂O]⁺ | 155.1184 |
| [M+H - NH₃]⁺ | [C₈H₁₂O]⁺ | 124.0888 |
| Fragment from C-C cleavage | [C₆H₈NO]⁺ | 110.0606 |
| Dimethyl-oxazole cation | [C₅H₇NOH]⁺ | 98.0606 |
Note: m/z values are for the monoisotopic mass. The table represents plausible major fragments.
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation and Intermolecular Interactions
Single-Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsional angles. researchgate.net While a public crystal structure for this compound is not available, this method would be indispensable for unambiguously establishing its solid-state conformation and absolute stereochemistry if a suitable single crystal could be obtained.
The analysis would reveal the exact spatial arrangement of the dimethyl-oxazole ring relative to the chiral propanamine side chain. Furthermore, it would provide a detailed map of intermolecular interactions that govern the crystal packing. researchgate.net A key interaction expected in the crystal lattice is hydrogen bonding, likely involving the amine group (donor) of one molecule and the oxazole nitrogen or oxygen atom (acceptor) of a neighboring molecule. researchgate.net These interactions create a supramolecular architecture in the solid state.
Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemistry Determination
Given that this compound possesses a stereocenter at the C2 position of the propyl chain, it exists as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is the primary non-crystallographic method for determining absolute stereochemistry in solution. nih.govresearchgate.net
The two main techniques are:
Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light. A CD spectrum plots this difference (Δε) against wavelength.
Optical Rotatory Dispersion (ORD): Measures the variation of optical rotation with wavelength.
Each enantiomer of the compound would produce a CD spectrum that is a mirror image of the other. By comparing the experimentally measured CD spectrum to spectra predicted by quantum chemical calculations (such as time-dependent density functional theory, TD-DFT), the absolute configuration can be confidently assigned. nih.govsemanticscholar.org This combined experimental and computational approach has become a standard and powerful tool for the stereochemical characterization of new chiral molecules. nih.gov
Theoretical and Computational Chemistry Approaches to 2 Dimethyl 1,2 Oxazol 4 Yl Propan 1 Amine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental for exploring the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and related characteristics.
Electronic Structure and Reactivity: Studies on related oxazole (B20620) derivatives using DFT and ab initio methods have shown that these calculations can accurately predict geometric parameters like bond lengths and angles. scimatic.orgresearchgate.net For 2-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), would yield an optimized 3D geometry. irjweb.com
Key indicators of reactivity are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and greater ease of electron flow to an excited state. researchgate.netirjweb.com Theoretical studies on various oxazole derivatives demonstrate that substitutions on the oxazole ring can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface. The MEP map identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. irjweb.comresearchgate.net
Spectroscopic Properties: Quantum chemical calculations are also employed to predict spectroscopic data. By calculating vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the compound. nih.govresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing further structural validation. researchgate.net
| Property | Description | Typical Calculated Value/Finding | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.6 to -6.5 eV | irjweb.com |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.8 to -1.5 eV | irjweb.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | ~4.8 eV | irjweb.com |
| Dipole Moment | Measure of the net molecular polarity. | Varies significantly with substitution. | scimatic.orgresearchgate.net |
Conformational Analysis and Molecular Dynamics Simulations of the Chemical Compound
The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation.
Conformational Analysis: The propane-1-amine side chain allows for significant rotational freedom. Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its single bonds to identify stable, low-energy conformers. Studies on structurally similar molecules, such as n-propylamine, have identified multiple stable conformers (e.g., trans-trans, trans-gauche, gauche-gauche) with distinct energies. nih.gov For the target compound, ab initio or DFT calculations would be used to determine the relative energies of its various conformers, identifying the most probable shapes the molecule will adopt. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: While conformational analysis provides a static picture of stable states, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. bris.ac.uk MD simulations solve Newton's equations of motion for the atoms in the molecule, often including solvent molecules, to track their movements over time. researchgate.netarxiv.org An MD simulation of this compound in a water box would reveal the flexibility of the side chain, the stability of different conformations, and the formation of hydrogen bonds between the amine group and surrounding water molecules. ajchem-a.com This provides a realistic understanding of the molecule's structural dynamics in a biological environment. bris.ac.uk
| Parameter | Description | Insight Gained | Reference |
|---|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the structural stability of the molecule or complex. | ajchem-a.com |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the molecule, such as the propanamine side chain. | ajchem-a.com |
| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between the molecule and its environment. | Quantifies key interactions with solvent or a protein binding site. | researchgate.netajchem-a.com |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to the solvent. | Provides information on how the molecule's conformation affects its exposure to the environment. | ajchem-a.com |
Ligand-Protein Docking and Molecular Mechanics for Predicting Molecular Interactions at Biological Targets
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a receptor, typically a protein. jocpr.comresearchgate.net This method is central to rational drug design.
The process involves placing the this compound molecule into the binding site of a target protein in various orientations and conformations. A scoring function then estimates the binding affinity for each pose, with lower scores typically indicating more favorable binding. nih.gov Docking studies on analogous heterocyclic compounds, such as 1,2,4-oxadiazole (B8745197) derivatives, have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. nih.govsamipubco.com For the target compound, the primary amine group would be expected to act as a hydrogen bond donor, while the dimethyl-oxazole ring could engage in hydrophobic or van der Waals interactions with amino acid residues in the protein's active site. core.ac.uk Molecular mechanics force fields are used by the scoring functions to calculate the energies of these interactions.
| Parameter | Description | Example Finding for an Analog | Reference |
|---|---|---|---|
| Binding Affinity (Score) | Predicted free energy of binding. | -7.0 to -9.0 kcal/mol | samipubco.com |
| Hydrogen Bonds | Specific hydrogen bonds formed with amino acid residues. | Interaction with Glycine, Arginine, or Aspartate residues. | nih.govcore.ac.uk |
| Hydrophobic Interactions | Interactions with nonpolar amino acid residues. | Engagement with Valine, Leucine, or Phenylalanine. | samipubco.com |
| Binding Pose | The predicted 3D orientation and conformation of the ligand in the active site. | Oxazole ring buried in a hydrophobic pocket. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies of Oxazolylpropanamine Analogs
Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structures of a series of compounds with their biological activities. mdpi.com These models are invaluable for predicting the activity of new, unsynthesized analogs.
For a series of oxazolylpropanamine analogs, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) features. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links these descriptors to the observed activity. nih.gov QSAR studies on related oxadiazole derivatives have shown that descriptors related to electronic and steric properties are often crucial for activity. nih.govnih.gov
Cheminformatics encompasses the broader use of computational methods to analyze chemical data. nih.gov This includes similarity searching, where databases are scanned to find compounds with similar structures to a query molecule, and chemical space analysis, which helps in understanding the diversity of a compound library. chemrxiv.orgyoutube.com
| Descriptor Type | Example Descriptor | Information Encoded | Reference |
|---|---|---|---|
| Electronic | T_O_O_5 (Topological) | Presence of specific atom patterns (e.g., oxygen atoms). | nih.gov |
| Steric/Topological | chiV3Cluster (Connectivity Index) | Molecular size and branching. | nih.gov |
| Hydrophobic | LogP | Lipophilicity or water-octanol partition coefficient. | nih.gov |
| Thermodynamic | Heat of Formation | Enthalpy change when the compound is formed from its elements. | scimatic.orgresearchgate.net |
Prediction of pKa and Lipophilicity (LogP) for Understanding Biochemical Behavior
The physicochemical properties pKa and LogP are critical determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
pKa Prediction: The pKa is the acid dissociation constant, which for this compound, would describe the ionization state of the primary amine group. At physiological pH (~7.4), the amine group (a base) will be predominantly protonated. Computational algorithms can predict pKa values based on the molecule's structure, which is crucial for understanding its solubility and ability to interact with ionic residues in proteins. nih.gov
Lipophilicity (LogP) Prediction: The partition coefficient (LogP) measures a compound's lipophilicity, or its preference for a lipid-like environment (n-octanol) versus an aqueous one (water). LogP heavily influences a molecule's ability to cross cell membranes. nih.gov Numerous computational methods exist to predict LogP, ranging from fragment-based approaches to property-based calculations. For the related compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine, a predicted XlogP value of 0.8 is available from PubChem, suggesting moderate lipophilicity. uni.lu The distribution coefficient (LogD) can also be calculated, which accounts for both lipophilicity and the ionization state at a specific pH, providing a more accurate predictor of distribution in the body. escholarship.org
| Property | Predicted Value (Illustrative) | Biochemical Significance | Reference |
|---|---|---|---|
| LogP | ~0.8 - 1.5 | Influences membrane permeability and absorption. | nih.govuni.lu |
| pKa (of amine group) | ~9.0 - 10.5 | Determines the charge state at physiological pH, affecting solubility and receptor binding. | nih.gov |
| LogD at pH 7.4 | Calculated from LogP and pKa | Represents effective lipophilicity at physiological pH. | escholarship.org |
| Polar Surface Area (PSA) | ~40-50 Ų | Correlates with transport properties and membrane penetration. |
Development and Validation of Advanced Analytical Methods for Research Grade Analysis of the Chemical Compound
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical intermediates and research compounds due to its high resolution, sensitivity, and quantitative accuracy. ijarst.inmoravek.com For a polar, basic compound like 2-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. americanpharmaceuticalreview.com This method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
The primary objective is to develop a method that provides a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities or degradation products. labmanager.com The oxazole (B20620) ring in the compound serves as a chromophore, allowing for detection using an ultraviolet (UV) detector.
Quantitative analysis, which is crucial for determining the precise amount of the compound in a sample, is achieved by creating a calibration curve from a series of standards of known concentration. researchgate.net The concentration of an unknown sample can then be determined by comparing its peak area to the calibration curve. youtube.com
Method Development Considerations:
Column: A C18 column is a common choice for RP-HPLC, providing a nonpolar stationary phase for effective separation of moderately polar compounds.
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used. To ensure good peak shape for the amine, which can exhibit tailing due to interaction with residual silanols on the silica-based column, an acidic modifier such as formic acid or trifluoroacetic acid is typically added to the mobile phase. This protonates the amine, reducing unwanted secondary interactions.
Detection: UV detection is set at a wavelength where the oxazole chromophore has maximum absorbance, ensuring high sensitivity. A wavelength of approximately 210-230 nm is often suitable for this type of heterocyclic system.
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both early-eluting polar impurities and later-eluting nonpolar impurities are effectively separated and eluted from the column within a reasonable timeframe. americanpharmaceuticalreview.com
Table 1: Example HPLC Parameters for Purity Analysis
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Instrument | Agilent 1260 Infinity II or similar | Standard HPLC system |
| Column | Agilent ZORBAX Eclipse Plus C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides robust, high-resolution separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, acid modifier improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the analyte. |
| Gradient | 5% B to 95% B over 15 minutes | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |
| Column Temp. | 30 °C | Maintains consistent retention times and efficiency. |
| Injection Vol. | 5 µL | Small volume to prevent band broadening. |
| Detector | Diode Array Detector (DAD) | Monitors at 220 nm for detection, full spectrum for peak purity. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis
Direct analysis of primary amines like this compound by Gas Chromatography (GC) is often challenging. vt.edu The high polarity and basicity of the amine group lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and low reproducibility. gcms.cz To overcome this, a derivatization step is essential. Derivatization converts the polar amine into a less polar, more volatile derivative that is more amenable to GC analysis. researchgate.net
This approach is particularly valuable for trace analysis, where low-level impurities need to be identified and quantified. The mass spectrometer (MS) detector provides structural information based on the fragmentation pattern of the derivatized analyte, allowing for confident identification of unknown trace components. vt.edu
Derivatization Strategies:
Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine to form a stable, volatile amide derivative.
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, significantly reducing polarity and increasing volatility. researchgate.net
The choice of derivatization reagent depends on the specific requirements of the analysis, including the need to avoid unwanted side reactions and the presence of interfering substances in the sample matrix. researchgate.net
Table 2: Example GC-MS Parameters for Analysis of a Derivatized Amine
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Derivatization | Reaction with TFAA in an aprotic solvent (e.g., Dichloromethane). | Creates a volatile trifluoroacetyl derivative suitable for GC. |
| Instrument | Agilent 7890B GC with 5977A MSD or similar | Standard GC-MS system for routine analysis. |
| Column | Restek Rtx-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) | A low-polarity 5% phenyl-methylpolysiloxane phase. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the derivative. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas for chromatography. |
| Oven Program | Start at 100°C, ramp at 15°C/min to 280°C, hold for 5 min | Temperature program to separate derivatives by boiling point. |
| MS Source Temp. | 230 °C | Standard ion source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra. |
| Scan Range | 40-500 m/z | Covers the expected mass range of the derivative and its fragments. |
Capillary Electrophoresis (CE) for Chiral Separations and Micro-Scale Analysis
The structure of this compound contains a chiral center at the carbon atom adjacent to the aminomethyl group. Therefore, the compound can exist as two non-superimposable mirror images, or enantiomers (R- and S-forms). As enantiomers often exhibit different biological activities, their separation and quantification are critical in pharmaceutical research.
Capillary Electrophoresis (CE) is a powerful technique for chiral separations due to its high efficiency, short analysis times, and minimal consumption of sample and reagents. chromatographyonline.comchromatographyonline.com The separation is achieved by adding a chiral selector to the background electrolyte (BGE). springernature.com
Chiral Separation Mechanism: The enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different formation constants and/or electrophoretic mobilities, causing them to migrate at different velocities under the applied electric field, thus leading to their separation. chromatographyonline.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. springernature.comnih.gov For a basic amine, a neutral or derivatized cyclodextrin (B1172386) like hydroxypropyl-β-cyclodextrin (HP-β-CD) is often effective. Macrocyclic antibiotics, such as vancomycin, can also serve as effective chiral selectors for a wide range of compounds. mdpi.com
Table 3: Example CE Parameters for Chiral Separation
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Instrument | Agilent 7100 CE System or similar | High-resolution capillary electrophoresis system. |
| Capillary | Fused-silica (e.g., 50 µm ID, 50 cm total length) | Provides the channel for electrophoretic separation. |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 | Low pH ensures the amine is fully protonated and cationic. |
| Chiral Selector | 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) in BGE | Forms transient diastereomeric complexes with the enantiomers. |
| Voltage | +25 kV | Driving force for the electrophoretic separation. |
| Temperature | 25 °C | Ensures reproducible migration times. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduces a small plug of the sample into the capillary. |
| Detection | UV detection at 220 nm | Monitors the separated enantiomers as they pass the detector. |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for High-Throughput Screening Support
In early-stage research, particularly during lead optimization, hundreds or thousands of compounds may be evaluated in various assays, such as metabolic stability or cell permeability (e.g., PAMPA) studies. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an indispensable tool for this high-throughput screening (HTS) support. ajpaonline.com
Compared to conventional HPLC, UPLC utilizes columns packed with sub-2 µm particles, which allows for much faster separations (typically under 2 minutes) without sacrificing resolution. medwinpublishers.com When coupled with a tandem mass spectrometer (MS/MS), this provides exceptional speed, sensitivity, and selectivity. nih.gov The MS/MS is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a specific product ion. This transition is unique to the compound of interest, providing highly specific quantification even in complex biological matrices. nih.gov
This capability allows for the rapid and accurate quantification of the parent compound from a large number of assay samples, enabling researchers to quickly rank compounds and make informed decisions. mdpi.comresearchgate.net
Table 4: Example UPLC-MS/MS Parameters for High-Throughput Analysis
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Instrument | Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer | High-speed liquid chromatography with sensitive tandem MS detection. |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Sub-2 µm particles for rapid, high-resolution separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |
| Gradient | 2% B to 98% B in 1.5 minutes | Fast gradient for high-throughput analysis. |
| Flow Rate | 0.6 mL/min | Higher flow rate compatible with UPLC column dimensions. |
| Column Temp. | 40 °C | Ensures reproducible chromatography. |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | Efficiently ionizes the basic amine compound. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification. |
| MRM Transition | e.g., m/z 183.1 → 111.1 | Specific precursor-to-product ion transition for the compound. (Note: m/z values are hypothetical). |
Method Validation Protocols for Specificity, Linearity, Accuracy, Precision, LOD, and LOQ in Research Contexts
Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. wjarr.comich.org For research-grade analysis, while the requirements may be less stringent than for cGMP quality control, a thorough validation is still necessary to ensure the reliability and consistency of the data. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for analytical procedure validation. europa.eueuropa.eu
The following parameters are evaluated to validate a quantitative impurity or assay method, such as the HPLC method described in section 7.1.
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. chromatographyonline.com It is typically demonstrated by showing that there are no interfering peaks at the retention time of the analyte in a blank and placebo sample, and by assessing peak purity using a DAD detector in stressed (e.g., acid, base, oxidative, thermal, photolytic) samples.
Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. youtube.com It is determined by analyzing a minimum of five standard solutions at different concentrations. The results are plotted as peak area versus concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is assessed by performing spike-recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. This is typically done at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ich.org It is evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. It is assessed by performing at least six replicate measurements of the same sample.
Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. chromatographyonline.com It is often estimated based on the signal-to-noise ratio, typically requiring a ratio of 3:1. wjarr.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com The LOQ is commonly established at a signal-to-noise ratio of 10:1. wjarr.com
Table 5: Typical Method Validation Parameters and Acceptance Criteria for a Research-Grade HPLC Assay
| Parameter | Measurement | Typical Acceptance Criterion |
|---|---|---|
| Specificity | No interference from blank, placebo, or degradation products. | Peak purity index > 0.999. |
| Linearity | Analysis of 5+ concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Spike-recovery at 3 levels (n=3 for each). | 98.0% - 102.0% recovery for assay; 90.0% - 110.0% for impurities. |
| Precision (Repeatability) | 6 replicate injections of a single sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Analysis on 2 different days by 2 different analysts. | Relative Standard Deviation (RSD) ≤ 3.0%. |
| LOD | Signal-to-Noise Ratio (S/N). | S/N ≥ 3. |
| LOQ | Signal-to-Noise Ratio (S/N). | S/N ≥ 10; with acceptable precision (e.g., RSD ≤ 10%). |
Emerging Research Applications and Future Perspectives for the 2 Dimethyl 1,2 Oxazol 4 Yl Propan 1 Amine Scaffold
Design of Next-Generation Chemical Probes for Systems Biology and Mechanistic Studies
The unique structural features of the 2-(dimethyl-1,2-oxazol-4-yl)propan-1-amine scaffold make it an attractive candidate for the design of sophisticated chemical probes. These probes are instrumental in the fields of systems biology and for elucidating complex biological mechanisms. Oxazole (B20620) derivatives, in general, are known to interact with a variety of enzymes and receptors within biological systems due to their ability to participate in diverse non-covalent interactions. researchgate.netnih.govsemanticscholar.orgsemanticscholar.orgmdpi.com The incorporation of an amine group provides a versatile handle for further functionalization, allowing for the attachment of reporter molecules such as fluorophores or affinity tags. This adaptability is crucial for tracking the distribution and interaction of these probes within living cells, providing valuable insights into cellular processes.
Researchers are exploring the development of oxazole-based probes to target specific protein families, such as kinases or proteases, which are often dysregulated in disease states. By modifying the substituents on the oxazole ring and the amine, it is possible to fine-tune the probe's selectivity and binding affinity. The dimethyl substitution on the oxazole ring of this particular scaffold may offer steric hindrance that could be exploited to achieve specific binding geometries. The development of such highly selective probes will be invaluable for understanding the intricate signaling pathways that govern cellular function and for the identification of new therapeutic targets.
Integration into Advanced Materials and Supramolecular Architectures
The field of materials science is increasingly looking towards heterocyclic compounds for the construction of advanced materials with tailored properties. The this compound scaffold holds promise for integration into supramolecular architectures and functional polymers. The oxazole ring itself is a rigid and planar structure, which can impart desirable photophysical or electronic properties to a material. Furthermore, the amine group can act as a key site for polymerization or for forming non-covalent interactions, such as hydrogen bonds, which are fundamental to the self-assembly of supramolecular structures.
New families of oxazole-containing amino acids are being synthesized and used as building blocks for creating macrocycles. nih.gov These structures can serve as orthogonally protected scaffolds for applications in supramolecular chemistry. nih.gov The ability of the oxazole-amine motif to coordinate with metal ions also opens up possibilities for the creation of novel metal-organic frameworks (MOFs). These materials are highly porous and have potential applications in gas storage, separation, and catalysis. The specific stereochemistry and electronic properties of the this compound scaffold could lead to the formation of MOFs with unique and predictable framework topologies.
Development of Catalytic Systems Utilizing Oxazole-Amine Motifs
The oxazole-amine motif is a key structural element in a variety of ligands used in asymmetric catalysis. These ligands can coordinate with transition metals to form catalysts that can stereoselectively synthesize chiral molecules. The nitrogen atom of the oxazole ring and the nitrogen of the amine can act as a bidentate ligand, chelating to a metal center and creating a chiral environment around it. This is crucial for controlling the stereochemical outcome of a chemical reaction.
Recent research has demonstrated the utility of oxazoline-containing ligands in a wide array of asymmetric catalytic reactions. acs.org While oxazolines are structurally related to oxazoles, the principles of their coordination chemistry can be extended. For instance, a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen has been developed as a practical method for preparing oxazole derivatives. acs.org Furthermore, naturally occurring oxazole structural units have been successfully employed as ligands for vanadium catalysts in polymerization reactions. mdpi.com The this compound scaffold, with its specific substitution pattern, could offer a new class of ligands with unique steric and electronic properties, potentially leading to catalysts with enhanced activity and selectivity for a variety of organic transformations. The roles of linkages within covalent organic frameworks (COFs), including oxazole linkages, in catalyzing reactions like the oxygen reduction reaction are also being investigated. researchgate.net
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
The development of new pharmaceuticals and functional materials is greatly accelerated by high-throughput screening (HTS) and combinatorial chemistry. These techniques allow for the rapid synthesis and evaluation of large libraries of related compounds. The this compound scaffold is well-suited for the construction of such libraries. The amine group provides a convenient point of attachment for a wide variety of building blocks, allowing for the generation of a diverse set of derivatives.
For example, a combinatorial library of novel oxazol-thiazole bis-heterocycles has been synthesized using a parallel synthesis approach. nih.gov This demonstrates the feasibility of creating diverse libraries based on the oxazole core. The synthesis of libraries of C-5 substituted oxazoles has also been achieved through sequential reactions. nih.gov By systematically varying the substituents on the oxazole ring and modifying the amine functionality of the this compound scaffold, researchers can explore a vast chemical space. The resulting libraries can then be screened for a wide range of biological activities or material properties, significantly increasing the probability of discovering new lead compounds for drug development or novel materials with desired characteristics.
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
The advancement of research into the applications of the this compound scaffold is intrinsically linked to the development of efficient and sustainable methods for its synthesis. A number of synthetic routes to the oxazole ring system have been established, including the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen oxazole synthesis. tandfonline.comresearchgate.net The van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs), is a particularly powerful method for preparing oxazole-based compounds. nih.govsemanticscholar.orgmdpi.com
In recent years, there has been a significant push towards the development of "green" synthetic methods that minimize waste and the use of hazardous reagents. nih.gov For oxazole synthesis, this includes the use of microwave irradiation and ultrasound-mediated approaches to accelerate reaction times and improve yields. tandfonline.comnih.govijpsonline.com A CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines has been reported as a sustainable method for preparing substituted oxazoles. organic-chemistry.org The development of a one-pot synthesis for 2,4,5-trisubstituted oxazoles using a Suzuki-Miyaura coupling reaction also represents a significant advancement in efficiency. tandfonline.com Future research will likely focus on adapting these and other novel synthetic strategies to produce this compound and its derivatives in a more environmentally friendly and cost-effective manner, which will be crucial for enabling its widespread use in the various applications outlined above.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(dimethyl-1,2-oxazol-4-yl)propan-1-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a related oxazole derivative was prepared by refluxing intermediates in DMF with triethylamine, followed by precipitation and recrystallization . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. Purity (>95%) is achieved using chromatography (silica gel) or recrystallization (ethyl acetate/hexane) .
Q. How can structural characterization be performed for this compound, and what analytical techniques are critical?
- Methodology :
- NMR : and NMR confirm the oxazole ring (δ 2.3–2.6 ppm for dimethyl groups) and propan-1-amine backbone (δ 1.2–1.8 ppm for CH groups) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves bond lengths and angles, particularly for the oxazole ring’s planar geometry and amine group orientation .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 169.12 for [M+H]) .
Q. What are the key physicochemical properties (e.g., logP, pKa) of this compound, and how do they influence solubility?
- Data :
| Property | Value | Method/Source |
|---|---|---|
| logP | -0.20 to 0.28 | Computational (DFT) |
| pKa (amine) | ~9.8 | Potentiometric titration |
| Water solubility | Low (<1 mg/mL) | Shake-flask method |
- Implications : The low logP and basic amine group suggest limited aqueous solubility, necessitating DMSO or ethanol as solvents for biological assays .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of the oxazole moiety?
- Methodology : Hybrid functionals (e.g., B3LYP) with exact exchange terms calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like 6-31G(d,p) model the oxazole ring’s aromaticity and charge distribution. Validation against experimental UV-Vis spectra (λ ~260 nm) ensures accuracy .
Q. What mechanisms underlie the compound’s activity as a bromodomain inhibitor, and how does its structure compare to known probes (e.g., ISOX-DUAL)?
- Analysis : The dimethyloxazole group mimics acetylated lysine, binding to bromodomains (e.g., BRD4) via hydrogen bonds and π-π stacking. Structural analogs like ISOX-DUAL show dual CBP/p300 and BRD4 inhibition, with potency tuned by substituents on the benzimidazole scaffold . Competitive fluorescence polarization assays (IC values) quantify target affinity.
Q. How should researchers resolve contradictions in biological activity data across assay platforms?
- Case Study : Discrepancies in IC values (e.g., cell-based vs. biochemical assays) may arise from off-target effects or differential cell permeability. Normalize data using orthogonal methods:
- Surface plasmon resonance (SPR) for direct binding kinetics.
- CRISPR-validated cellular models to confirm target specificity .
Q. What strategies mitigate instability of the propan-1-amine group under physiological conditions?
- Approaches :
- Prodrug design : Acetylation of the amine group enhances stability, with enzymatic cleavage (e.g., esterases) releasing the active compound.
- Salt formation : Hydrochloride salts (e.g., EN300-676661) improve crystallinity and shelf life .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
